4-(Propylthio)-1,3,5-triazin-2-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A variety of synthesis techniques for 1,3,5-triazin-2-amines have been developed, including methods for creating 4-amino-substituted compounds (Lim, Dolzhenko, & Dolzhenko, 2014), one-pot three-component synthesis under microwave irradiation (Dolzhenko et al., 2021), and copper-catalyzed tandem reactions (Zhang et al., 2019).
Structural Characterization : X-ray crystallography has been employed to establish the crystal structures of certain 1,3,5-triazin-2-amine derivatives, aiding in understanding their molecular conformation and reactivity (Riley et al., 1986).
Biological and Pharmacological Activities
Antimicrobial Agents : Some 1,3,5-triazin-2-amine derivatives have shown effective antimicrobial activity against various microorganisms, suggesting their potential as antimicrobial agents (Malik & Patel, 2017).
Potential in Cancer Therapy : Preliminary screenings have indicated that certain derivatives of 1,3,5-triazin-2-amine possess antileukemic activity, highlighting their potential in cancer therapy (Dolzhenko et al., 2021).
Material Science Applications
- Electronic Properties : Some studies have explored the electronic properties of 1,3,5-triazin-2-amine derivatives, particularly in the context of polymer synthesis for electronic applications (Yamamoto et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-propylsulfanyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-2-3-11-6-9-4-8-5(7)10-6/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHXHORCDZTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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